molecular formula C9H10F3N3 B1606499 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine CAS No. 256954-38-8

4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

Cat. No. B1606499
M. Wt: 217.19 g/mol
InChI Key: DPGLGUYFUNFDRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description



  • 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is a chemical compound with the molecular formula C9H9F3N2 .

  • It contains a trifluoromethyl group (CF₃) attached to a quinazolin-2-amine core.

  • The compound’s structure includes a quinazoline ring system, which is a bicyclic heterocycle containing two fused six-membered rings.

  • The trifluoromethyl group is a strong electron-withdrawing substituent, affecting the compound’s reactivity and properties.





  • Synthesis Analysis



    • The synthesis of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine can involve various methods, but specific details would require access to relevant research papers. Generally, synthetic routes may include:

      • Cyclocondensation reactions : These reactions can introduce the trifluoromethyl group into the quinazoline ring system. For example, using a trifluoromethyl-containing building block or exchanging chlorine for fluorine atoms.

      • Vapor-phase reactions : These methods can yield key intermediates for further synthesis.







  • Molecular Structure Analysis



    • The molecular formula of 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine is C9H9F3N2 .

    • The compound’s structure includes a quinazoline ring system with a trifluoromethyl group attached.





  • Chemical Reactions Analysis



    • Specific chemical reactions involving this compound would depend on the context and intended applications. However, the presence of the trifluoromethyl group can significantly influence reactivity and interactions.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Melting Point : Not specified.

      • Boiling Point : Not specified.

      • Solubility : Solubility in various solvents would depend on the compound’s specific structure.

      • Appearance : Likely a white or off-white solid.



    • Chemical Properties :

      • Reactivity would be influenced by the presence of the trifluoromethyl group and the quinazoline ring system.






  • Scientific Research Applications

    • Agrochemicals and Pharmaceuticals

      • Trifluoromethylpyridine (TFMP) and its intermediates, which include 4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine, are important ingredients for the development of agrochemical and pharmaceutical compounds .
      • The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
      • In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
      • Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
      • Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
    • Synthetic Building Block

      • 4-(Trifluoromethyl)aniline, a related compound, has been used in the synthesis of 4-(trialkylmethyl)anilines . It is also used as a synthetic building block .
    • Dyestuff

      • 4-(Trifluoromethyl)phenylhydrazine, another related compound, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

    Safety And Hazards



    • The compound is classified as follows:

      • Flammable liquids (Category 4): Handle with care near open flames.

      • Acute toxicity, Oral (Category 4): Harmful if swallowed.

      • Skin irritation (Category 2): May cause skin irritation.

      • Eye irritation (Category 2A): May cause serious eye irritation.



    • Precautionary measures include wearing protective gear, avoiding ingestion, and ensuring proper ventilation.




  • Future Directions



    • Further research is needed to explore the compound’s potential applications, biological effects, and safety profiles.




    properties

    IUPAC Name

    4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H10F3N3/c10-9(11,12)7-5-3-1-2-4-6(5)14-8(13)15-7/h1-4H2,(H2,13,14,15)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DPGLGUYFUNFDRY-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H10F3N3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30348745
    Record name 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348745
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    217.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

    CAS RN

    256954-38-8
    Record name 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30348745
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Reactant of Route 2
    Reactant of Route 2
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Reactant of Route 3
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Reactant of Route 4
    Reactant of Route 4
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Reactant of Route 5
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine
    Reactant of Route 6
    4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.